Pumaprazole
Overview
Description
Pumaprazole is an imidazopyridine derivative that acts as a reversible proton pump antagonist. It was initially developed by Takeda Pharmaceutical Co., Ltd. for the treatment of gastrointestinal diseases, particularly peptic and stomach ulcers . Unlike traditional proton pump inhibitors, this compound binds reversibly to the gastric H+/K±ATPase enzyme, making it a unique compound in its class .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pumaprazole involves several steps, starting from readily available starting materials. The key steps include the formation of the imidazopyridine core and subsequent functionalization to introduce the necessary substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Pumaprazole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the aromatic ring and other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions include various derivatives of this compound, such as sulfoxides, sulfones, and substituted imidazopyridines.
Scientific Research Applications
Chemistry: As a model compound for studying proton pump inhibitors and their interactions with enzymes.
Biology: Investigating its effects on cellular processes and its potential as a tool for studying gastric acid secretion.
Medicine: Evaluating its efficacy and safety in treating gastrointestinal disorders, particularly peptic and stomach ulcers.
Industry: Potential use in developing new pharmaceuticals and as a reference compound in quality control and analytical methods
Mechanism of Action
Pumaprazole exerts its effects by reversibly binding to the gastric H+/K±ATPase enzyme, also known as the proton pump. This binding inhibits the final step of gastric acid production, leading to a reduction in stomach acidity. The reversible nature of its binding allows for a controlled and temporary inhibition of acid secretion, which can be advantageous in certain therapeutic contexts .
Comparison with Similar Compounds
Similar Compounds
Comparison
Pumaprazole differs from these compounds primarily in its reversible binding to the proton pump, whereas the others bind irreversibly. This reversible binding can offer advantages in terms of dosing flexibility and reduced risk of long-term side effects. Additionally, this compound’s unique chemical structure may result in different pharmacokinetic and pharmacodynamic profiles compared to other proton pump inhibitors .
Conclusion
This compound is a unique and valuable compound in the field of proton pump inhibitors Its reversible binding mechanism, diverse chemical reactions, and wide range of scientific research applications make it a compound of significant interest
Properties
IUPAC Name |
methyl N-[2-[[(2,3-dimethylimidazo[1,2-a]pyridin-8-yl)amino]methyl]-3-methylphenyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-12-7-5-8-16(22-19(24)25-4)15(12)11-20-17-9-6-10-23-14(3)13(2)21-18(17)23/h5-10,20H,11H2,1-4H3,(H,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQTVUWEPPDOKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)OC)CNC2=CC=CN3C2=NC(=C3C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90166407 | |
Record name | Pumaprazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90166407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158364-59-1 | |
Record name | Pumaprazole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158364591 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pumaprazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90166407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PUMAPRAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DK95Z519WL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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